2-(4-Methylphenyl)aniline
Overview
Description
4’-Methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where a methyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
4’-Methyl-biphenyl-2-ylamine is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds, such as 4-aminobiphenyl, cause dna damage, which is thought to be mediated by the formation of dna adducts .
Biochemical Pathways
It is known that similar compounds can lead to the formation of reactive oxygen species during metabolism, causing dna damage .
Pharmacokinetics
The compound has a molecular weight of 18325, which suggests it may have good bioavailability . The compound’s boiling point is 318.7°C at 760 mmHg, and it has a vapor pressure of 0.000355mmHg at 25°C .
Result of Action
Similar compounds are known to cause dna damage, which can lead to various cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl compounds can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-biphenyl-2-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of 4’-Methyl-biphenyl-2-ylamine can be achieved through a multi-step process. One common method involves the oxidation of 2-cyano-4’-methyl-biphenyl to form 4’-methyl-biphenyl-2-formamide, followed by reduction to yield the desired amine .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Nitro-4’-methyl-biphenyl-2-ylamine.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of 4’-Methyl-biphenyl-2-ylamine.
Comparison with Similar Compounds
Biphenyl-2-ylamine: Lacks the methyl group at the 4’ position.
4’-Methyl-biphenyl-2-ol: Contains a hydroxyl group instead of an amine group at the 2 position.
4’-Methyl-biphenyl-2-carboxylic acid: Contains a carboxyl group at the 2 position instead of an amine group.
Uniqueness: 4’-Methyl-biphenyl-2-ylamine is unique due to the presence of both a methyl group and an amine group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
2-(4-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQFNGGFMEIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363667 | |
Record name | 4'-Methyl-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-43-9 | |
Record name | 4'-Methyl-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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